molecular formula C14H12N2O B8162742 3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile

3-Amino-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B8162742
M. Wt: 224.26 g/mol
InChI Key: ZYZQQCUGKHJPSL-UHFFFAOYSA-N
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Description

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a methoxy group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the biphenyl compound.

    Reduction: Primary amines.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4’-methoxy-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-ethoxy-[1,1’-biphenyl]-2-carbonitrile
  • 3-Amino-3’-methoxy-[1,1’-biphenyl]-4-carbonitrile

Uniqueness

3-Amino-3’-methoxy-[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-6-(3-methoxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-17-11-5-2-4-10(8-11)12-6-3-7-14(16)13(12)9-15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQQCUGKHJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=CC=C2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-6-bromobenzonitrile (195 mg, 1.0 mmol) and (3-methoxyphenyl)boronic acid (300 mg, 2 mmol) in dioxane (2 mL) was added aqueous potassium carbonate (2.0 mmol, 0.7 mL). The reaction solution was degassed by bubbling N2 for 2 minutes. Palladium tetrakistriphenylphosphine (5% mol) was added to the reaction mixture and the reaction vessel was placed in a microwave reactor and irradiated at 165° C. for 20 minutes. The precipitate was removed by filtration and the filtrate concentrated. The residue was purified by HPLC (acetonitrile/water; 10-90% gradient, 25 minutes) to give the title compound as an off-white solid (180 mg, 80%). MS 225 (MH+).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-amino-6-bromobenzonitrile (195 mg, 1.0 mmol) and (3 acid (300 mg, 2 mmol) in dioxane (2 mL) was added aqueous potassium carbonate (2.0 mmol, 0.7 mL). The reaction solution was degassed by bubbling N2 for 2 minutes. Palladium tetrakistriphenylphosphine (5% mol) was added to the reaction mixture and the reaction vessel was placed in a microwave reactor and irradiated at 165° C. for 20 minutes. The precipitate was removed by filtration and the filtrate concentrated. The residue was purified by HPLC (acetonitrile/water; 10-90% gradient, 25 minutes) to give the title compound as an off-white solid (180 mg, 80%). MS 225 (MH+).
Quantity
195 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

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